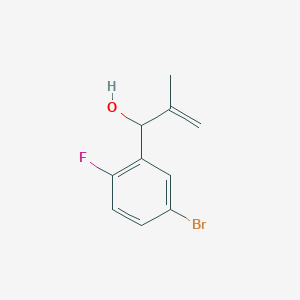
1-(5-Bromo-2-fluorophenyl)-2-methylprop-2-en-1-ol
Cat. No. B8551240
M. Wt: 245.09 g/mol
InChI Key: URZOHJYUQCPSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987250B2
Procedure details


Prepared in a similar manner to (5-bromo-2-fluorophenyl)(phenyl)methanol, but using 0.5M isopropenylmagnesium bromide in THF instead of 1M phenylmagnesium bromide in THF. 1H NMR (400 MHz, CDCl3) δ 7.60 (dd, J=6.4, 2.6 Hz, 1H), 7.36 (ddd, J=8.7, 4.5, 2.6 Hz, 1H), 6.96-6.88 (m, 1H), 5.42 (s, 1H), 5.17 (s, 1H), 4.99 (s, 1H), 2.10 (br s, 1H), 1.66 (s, 3H).

Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:8]([C:10]2[CH:15]=CC=C[CH:11]=2)[OH:9])[CH:7]=1.C([Mg]Br)(C)=C>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:8]([OH:9])[C:10]([CH3:15])=[CH2:11])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(O)C1=CC=CC=C1)F
|
Step Two
|
Name
|
isopropenylmagnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(C(=C)C)O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
